![molecular formula C16H15N5O B5823179 1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)

1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone involves intricate reactions, including cycloadditions and condensations. For instance, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation represents a relevant synthetic route, showcasing the preparation of complex quinazolinone derivatives through strategic catalytic and reactive steps (Li et al., 2013).

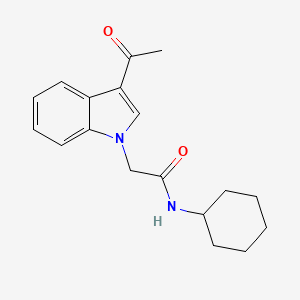

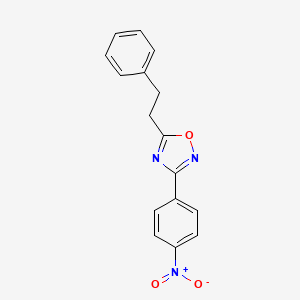

Molecular Structure Analysis

Molecular structure analysis reveals the geometrical and electronic attributes critical to understanding the compound's reactivity and interaction. The crystal and molecular structure of a related pyrimidinone derivative provides insight into the tautomeric forms and intermolecular interactions within the solid state, elucidating the structural basis for its chemical properties (Craciun et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often result in the formation of diverse heterocyclic systems, indicating a wide range of chemical reactivity. The synthesis and transformation of cycloadducts into cyclohepta[g]quinazoline derivatives from reactions with tropone exemplify the compound's versatility in forming complex heterocyclic structures (Ikuno et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are intrinsic to the compound's utility in various applications. These properties are determined by the molecular structure and intermolecular forces, as illustrated by the detailed study of related pyrimidinone derivatives.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for the compound's application in chemical syntheses and other processes. The reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines showcases the chemical versatility and potential reactivity patterns of compounds within this class (Kornicka et al., 2004).

作用机制

Target of Action

The compound “1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone” is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and anti-hypertension . .

Mode of Action

The mode of action of quinazoline derivatives is diverse and depends on the specific derivative and its target. For instance, some quinazoline derivatives inhibit enzymes, while others interact with receptors or other cellular components

Biochemical Pathways

Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives have been found to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can greatly influence a compound’s bioavailability and therapeutic effects. For instance, linagliptin, a quinazoline derivative, shows modest oral bioavailability, is rapidly absorbed, and has a half-life of 131 hours . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some quinazoline derivatives have been found to exhibit antimicrobial activities . .

属性

IUPAC Name |

1-[4-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-9-12-6-4-5-7-14(12)20-16(19-9)21-15-17-8-13(11(3)22)10(2)18-15/h4-8H,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKOGWLAJGVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C(C(=N3)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)

![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)